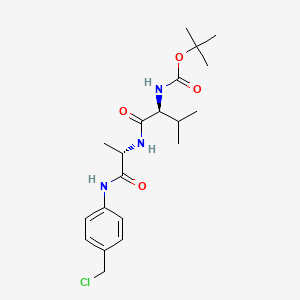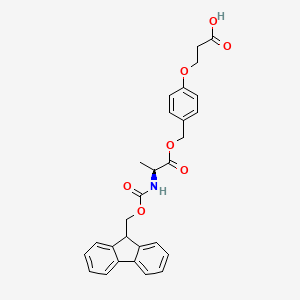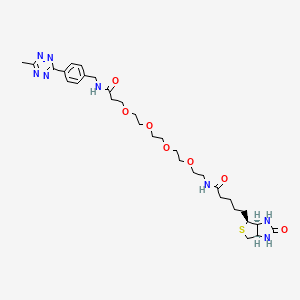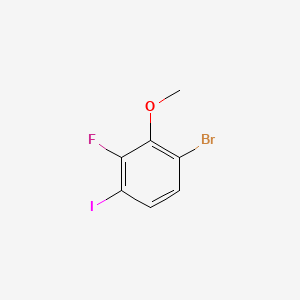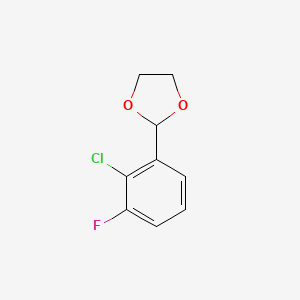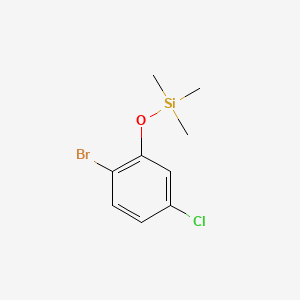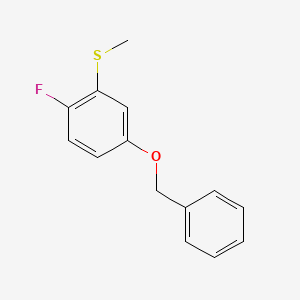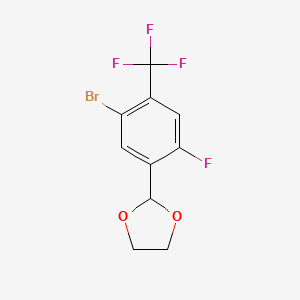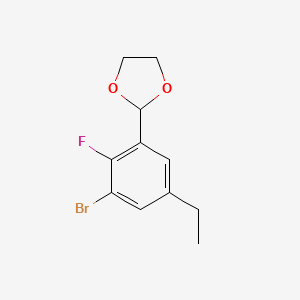
2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane, also referred to as 3-Br-5-Et-2-F-1,3-dioxolane, is a chemical compound that has been used in a variety of scientific research applications. It is a member of the dioxolane class of compounds and has been studied for its potential applications in drug design and synthesis, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
3-Br-5-Et-2-F-1,3-dioxolane has been used in a variety of scientific research applications. It has been studied for its potential applications in drug design and synthesis, as well as its biochemical and physiological effects. It has also been studied for its potential applications in the synthesis of other compounds, such as polymers and organic compounds.
Mécanisme D'action
The mechanism of action of 3-Br-5-Et-2-F-1,3-dioxolane is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. In addition, it has been suggested that it may act as a modulator of certain receptors, such as the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-Et-2-F-1,3-dioxolane are not yet fully understood. However, it has been suggested that it may possess anti-inflammatory, anti-oxidant, and anti-allergic properties. In addition, it has been suggested that it may possess anti-cancer properties, as well as neuroprotective and cardioprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-Br-5-Et-2-F-1,3-dioxolane has several advantages for use in lab experiments. It is relatively easy to synthesize, and its synthesis can be scaled up for larger quantities. It is also relatively stable, with a shelf life of up to two years. However, it has some limitations as well. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has a low solubility in organic solvents, which can also make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 3-Br-5-Et-2-F-1,3-dioxolane. It could be used to develop new drugs that target specific enzymes or receptors. It could also be used to develop new polymers or organic compounds. In addition, it could be used to study the biochemical and physiological effects of other compounds. Finally, it could be used to study the effects of environmental pollutants on human health.
Méthodes De Synthèse
3-Br-5-Et-2-F-1,3-dioxolane can be synthesized through a two-step reaction. The first step involves the reaction of 5-ethyl-2-fluorophenol with bromine in acetic acid to form the dibromide intermediate. The second step involves the reaction of the dibromide intermediate with sodium hydroxide in methanol to form the final product of 3-Br-5-Et-2-F-1,3-dioxolane.
Propriétés
IUPAC Name |
2-(3-bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-2-7-5-8(10(13)9(12)6-7)11-14-3-4-15-11/h5-6,11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXCODRXHUWGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-ethyl-2-fluorophenyl)-1,3-dioxolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)
